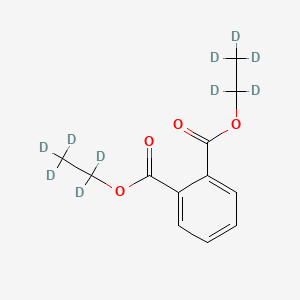
Diethyl phthalate-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl phthalate-d10 is a deuterated form of diethyl phthalate, a phthalate ester. It is a colorless, oily liquid with a slightly bitter taste. The compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The deuterated form, this compound, is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl phthalate-d10 is synthesized by reacting phthalic anhydride with deuterated ethanol (ethanol-d6) in the presence of a strong acid catalyst. The reaction proceeds as follows: [ \text{Phthalic Anhydride} + 2 \text{Ethanol-d6} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of phthalic anhydride with deuterated ethanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and deuterated ethanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: this compound can participate in substitution reactions, where one of the ethyl groups is replaced by another functional group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and deuterated ethanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Substituted phthalate esters.
科学研究应用
Diethyl phthalate-d10 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy due to its deuterated nature, which helps in the accurate quantification of other compounds.
Biology: Employed in studies involving the metabolism and degradation of phthalates in biological systems.
Medicine: Used in pharmacokinetic studies to trace the distribution and breakdown of phthalates in the body.
Industry: Utilized in the development and testing of new plasticizers and other polymer additives.
作用机制
The mechanism of action of diethyl phthalate-d10 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, this compound can be metabolized by esterases to produce phthalic acid and deuterated ethanol, which can then enter various metabolic pathways. The compound’s deuterated nature makes it particularly useful in tracing studies, as it can be distinguished from non-deuterated compounds using NMR spectroscopy.
相似化合物的比较
Diethyl phthalate-d10 is similar to other phthalate esters such as dimethyl phthalate, dibutyl phthalate, and diethyl phthalate. its deuterated nature sets it apart, making it particularly valuable in NMR spectroscopy and other analytical techniques. Similar compounds include:
Dimethyl Phthalate: A phthalate ester with two methyl groups.
Dibutyl Phthalate: A phthalate ester with two butyl groups.
Diethyl Phthalate: The non-deuterated form of this compound.
Each of these compounds has unique properties and applications, but this compound’s deuterated nature makes it especially useful in scientific research.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
bis(1,1,2,2,2-pentadeuterioethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI 键 |
FLKPEMZONWLCSK-MWUKXHIBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



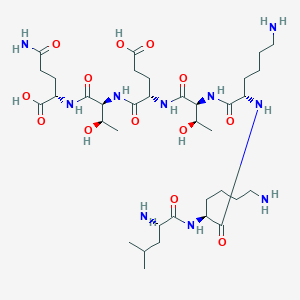
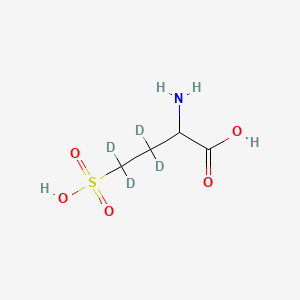
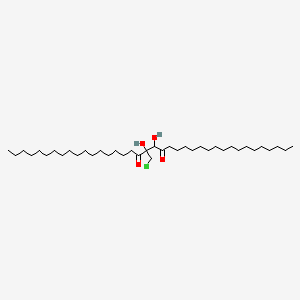
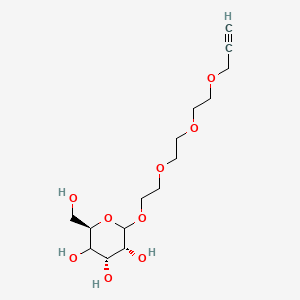

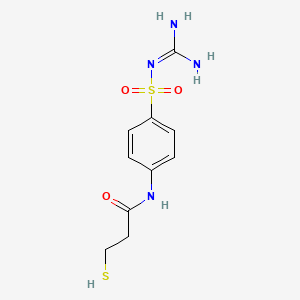
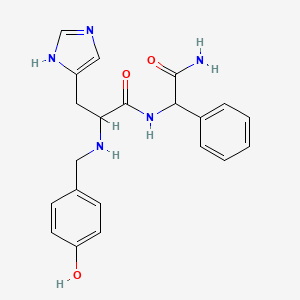
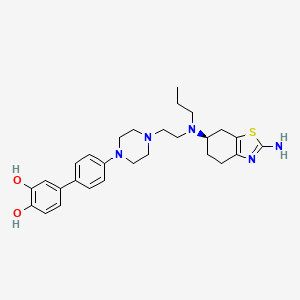
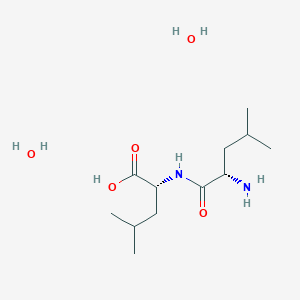
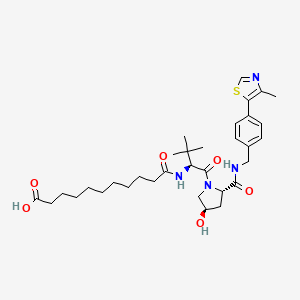
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
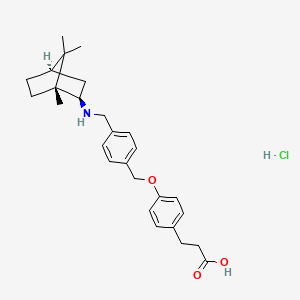
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
